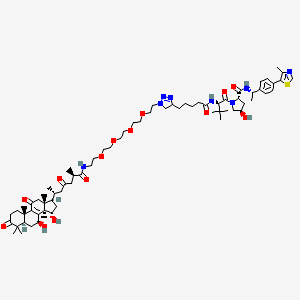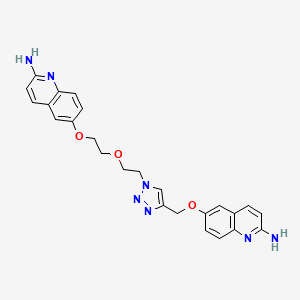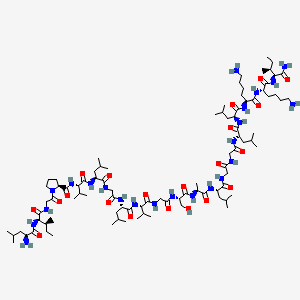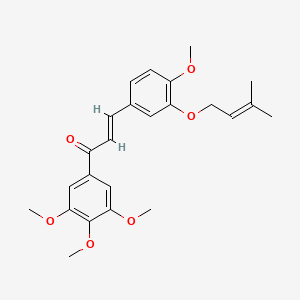
Necrosis inhibitor 2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Necrosis inhibitor 2 is a chemical compound known for its ability to inhibit necroptosis, a form of programmed cell death that shares characteristics with both apoptosis and necrosis. This compound has gained significant attention in scientific research due to its potential therapeutic applications in treating various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of necrosis inhibitor 2 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route can vary, but it generally includes the following steps:
Formation of the Core Structure: The initial step involves the synthesis of the core structure of the compound, which may include aromatic or heterocyclic rings.
Functional Group Modifications: Subsequent steps involve the introduction of functional groups that are essential for the compound’s activity. This may include halogenation, alkylation, or acylation reactions.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial methods may also involve continuous flow reactors and automated systems to enhance efficiency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions
Necrosis inhibitor 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups, such as halogens or alkyl groups .
Wissenschaftliche Forschungsanwendungen
Necrosis inhibitor 2 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the mechanisms of necroptosis and other forms of cell death.
Biology: Researchers use it to investigate the role of necroptosis in various biological processes, including immune response and development.
Medicine: The compound has potential therapeutic applications in treating diseases characterized by excessive cell death, such as neurodegenerative disorders, cancer, and inflammatory diseases.
Wirkmechanismus
Necrosis inhibitor 2 exerts its effects by targeting key proteins involved in the necroptosis pathway. Specifically, it inhibits the activity of receptor-interacting protein kinase 1 (RIPK1) and receptor-interacting protein kinase 3 (RIPK3), which are crucial mediators of necroptosis. By blocking these kinases, the compound prevents the formation of the necrosome complex and subsequent cell death. This inhibition also affects downstream signaling pathways, including the activation of mixed lineage kinase domain-like protein (MLKL), which is responsible for executing necroptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Necrostatin-1: Another well-known necroptosis inhibitor that targets RIPK1.
GW806742X: A compound that inhibits both RIPK1 and RIPK3.
Compound 2: Similar to GW806742X, it targets the ATP pocket of MLKL and inhibits necroptosis in both murine and human cells.
Uniqueness
Necrosis inhibitor 2 is unique in its ability to selectively inhibit necroptosis without affecting other forms of cell death, such as apoptosis. This selectivity makes it a valuable tool for studying necroptosis and developing targeted therapies. Additionally, its high potency and specificity for RIPK1 and RIPK3 distinguish it from other necroptosis inhibitors .
Eigenschaften
Molekularformel |
C24H25N5O5 |
|---|---|
Molekulargewicht |
463.5 g/mol |
IUPAC-Name |
oxan-4-yl 7-[2-(cyclopropanecarbonylamino)imidazo[1,2-a]pyridin-6-yl]-2,3-dihydropyrido[2,3-b][1,4]oxazine-1-carboxylate |
InChI |
InChI=1S/C24H25N5O5/c30-22(15-1-2-15)27-20-14-28-13-16(3-4-21(28)26-20)17-11-19-23(25-12-17)33-10-7-29(19)24(31)34-18-5-8-32-9-6-18/h3-4,11-15,18H,1-2,5-10H2,(H,27,30) |
InChI-Schlüssel |
CBFVEDWCRMVPSD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C(=O)NC2=CN3C=C(C=CC3=N2)C4=CC5=C(N=C4)OCCN5C(=O)OC6CCOCC6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5Z)-5-[[5-(3-chloroanilino)thiophen-2-yl]methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12371962.png)


![[9-[6-(6-aminohexylamino)-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid](/img/structure/B12371976.png)
![3-({3-[(4-chlorophenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-6(4H)-yl}methyl)benzonitrile](/img/structure/B12371983.png)

![3-amino-6-azaniumylidene-9-[2-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-methylcarbamoyl]phenyl]-5-sulfoxanthene-4-sulfonate](/img/structure/B12371995.png)

![trisodium;5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12372004.png)


![(1R,4R)-4-benzyl-1-hydroxy-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione](/img/structure/B12372011.png)

